

Investigating potential off-target effects of 2-Methoxybenzamide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

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Title: Comparative Profiling of the **2-Methoxybenzamide** Scaffold: Mitigating Dopaminergic and Epigenetic Off-Target Effects

Executive Summary: The "Privileged Structure" Paradox

2-Methoxybenzamide (2-MBA) represents a classic "privileged structure" in medicinal chemistry. While it serves as a potent scaffold for developing inhibitors of Hedgehog signaling (Smoothed) and bacterial FtsZ, its utility is frequently compromised by inherent off-target liabilities.

The ortho-methoxy substituent facilitates an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a planar conformation that mimics the pharmacophores of two major off-target classes:

- Dopamine D2/D3 Receptors: The 2-MBA motif is the core pharmacophore of benzamide antipsychotics (e.g., Sulpiride).

- Class I Histone Deacetylases (HDACs): The benzamide moiety can act as a Zinc-Binding Group (ZBG), leading to epigenetic dysregulation.

This guide provides a rigorous comparative framework to profile 2-MBA derivatives against these specific liabilities, using Sulpiride and Entinostat (MS-275) as industry-standard benchmarks.

Comparative Liability Profile

The following table summarizes the performance of **2-Methoxybenzamide** (as a fragment) versus established drugs that utilize this scaffold to drive their primary potency. This establishes the "danger zone" for your off-target screening.

Table 1: Comparative Pharmacological Profile of **2-Methoxybenzamide** Scaffolds

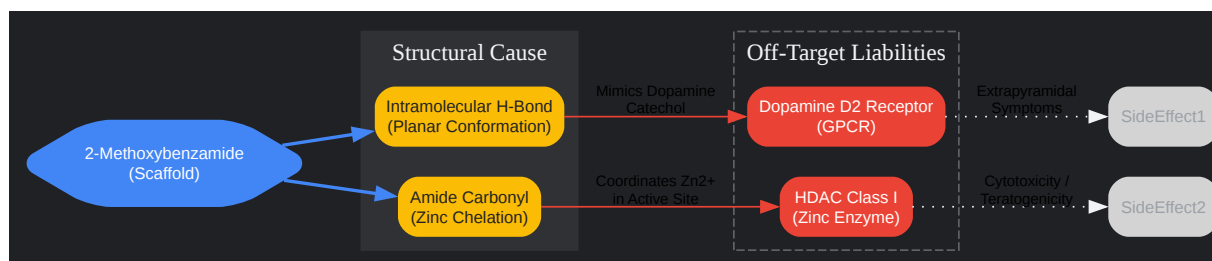
Compound	Primary Class	Key Liability (Off-Target)	Molecular Mechanism of Liability	Reference Potency (Ki/IC50)
2-Methoxybenzamide	Scaffold / Fragment	Dopamine D2 (Weak)	Ortho-methoxy mimics catechol ring of dopamine.	> 10 μ M (Fragment level)
Sulpiride	Antipsychotic	Dopamine D2 (On-Target)	Pyrrolidine tail extends into D2 orthosteric site.	~10–20 nM ()
Entinostat (MS-275)	HDAC Inhibitor	HDAC 1/2/3 (On-Target)	Diamine-benzamide coordinates catalytic Zinc ().	~200–500 nM ()
Remoxipride	Antipsychotic	Sigma-1 Receptor	Lipophilic interactions in the binding pocket.	~60 nM ()

“

Analyst Insight: If your 2-MBA derivative shows D2 affinity < 1 μ M, you risk inducing extrapyramidal side effects (EPS). If it inhibits HDACs < 5 μ M, you risk cytotoxicity and teratogenicity.

Mechanism of Action & Liability Pathways

To understand why these off-targets occur, we must visualize the structural causality. The diagram below illustrates how the 2-MBA scaffold branches into different biological activities based on its substitution pattern.



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Figure 1: Structural causality linking the **2-Methoxybenzamide** scaffold to GPCR and Enzymatic off-targets.

Experimental Protocols for Liability Profiling

To validate the selectivity of your 2-MBA derivative, you must run these two critical assays. These protocols are designed to be self-validating using the comparators listed above.

Protocol A: Dopamine D2 Receptor Radioligand Binding

Objective: Determine if your compound retains the "Sulpiride-like" D2 antagonism.

Materials:

- Receptor Source: Membranes from CHO cells stably expressing human Dopamine D2 receptor (hD2).
- Radioligand: [³H]-Methylspiperone (0.5 nM final conc).
- Positive Control (Displacer): Sulpiride (10 μM for non-specific binding definition).
- Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂.

Workflow:

- Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10 μg protein/well.
- Incubation: In a 96-well plate, combine:
 - 25 μL Test Compound (Concentration response: 1 nM – 100 μM).
 - 25 μL [³H]-Methylspiperone.
 - 150 μL Membrane suspension.
- Equilibrium: Incubate for 60 minutes at 25°C (Critical: D2 binding kinetics for benzamides are slow; shorter incubation leads to underestimation).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
- Quantification: Liquid scintillation counting.

Validation Criteria:

- Sulpiride
: Must fall between 10–30 nM.

- Z-Factor: > 0.5 for the assay plate.
- Specific Binding: Must be > 80% of total binding.

Protocol B: Fluorometric HDAC Class I Activity Assay

Objective: Confirm the benzamide moiety is not acting as a cryptic Zinc Binding Group.

Materials:

- Enzyme: Recombinant human HDAC1 or HDAC3.
- Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
- Comparator: Entinostat (MS-275) or Trichostatin A (TSA).
- Developer: Trypsin solution (cleaves deacetylated substrate to release fluorophore).

Workflow:

- Reaction Mix: Mix HDAC enzyme with Test Compound in assay buffer (25 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Substrate Addition: Add Boc-Lys(Ac)-AMC (50 μM final).
- Enzymatic Phase: Incubate at 37°C for 30 minutes.
- Development: Add 50 μL Trypsin developer solution containing TSA (to stop the HDAC reaction). Incubate 15 mins at room temperature.
- Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

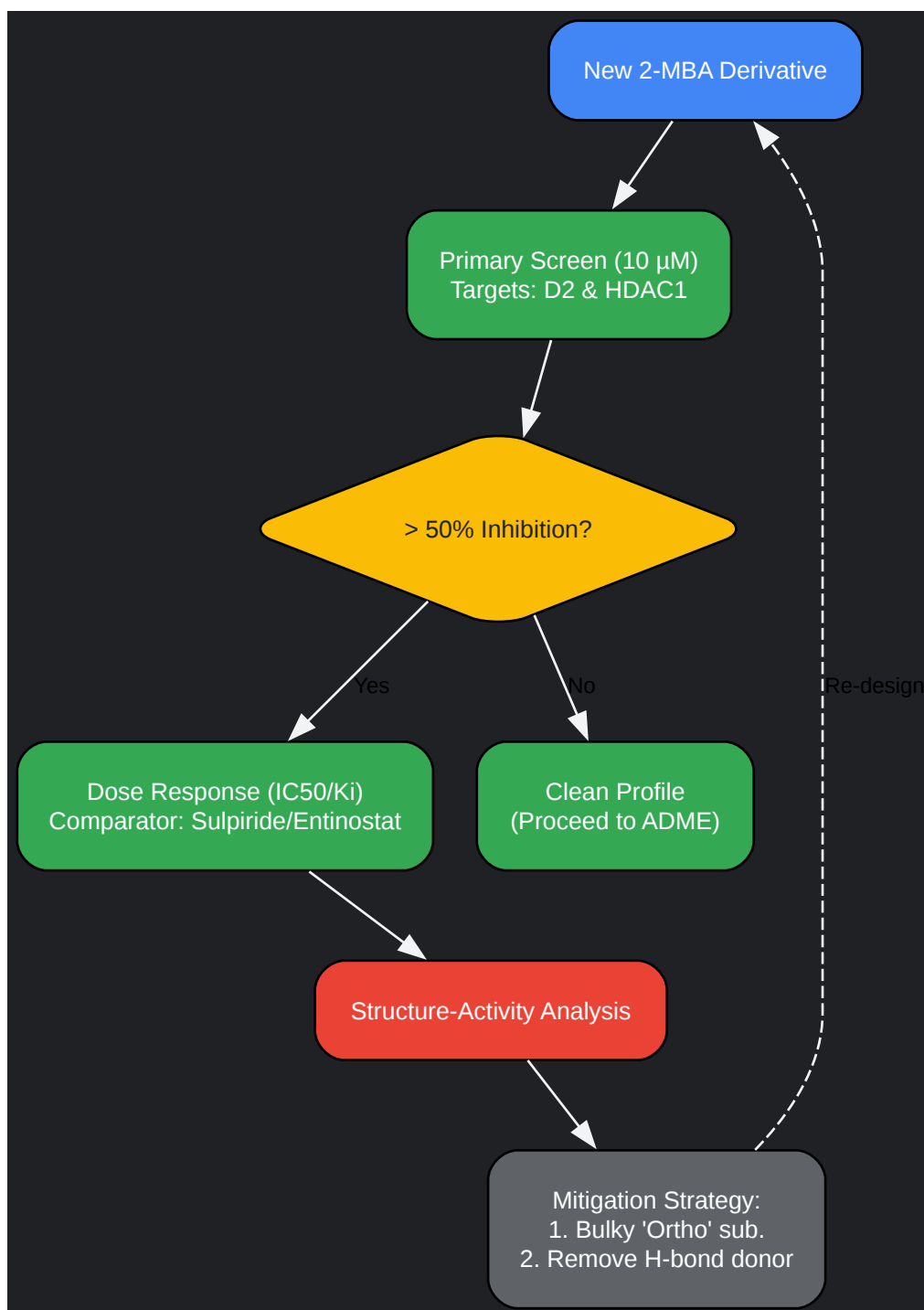
Validation Criteria:

- Entinostat
: ~200–500 nM (HDAC1).
- Signal-to-Background: > 5-fold.

- Linearity: Reaction must be linear with respect to time and enzyme concentration (check).

Screening Workflow Visualization

This decision tree outlines how to process a library of 2-MBA derivatives to ensure safety before in vivo studies.



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Figure 2: The "Safety-First" screening cascade for **2-Methoxybenzamide** derivatives.

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Sources

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